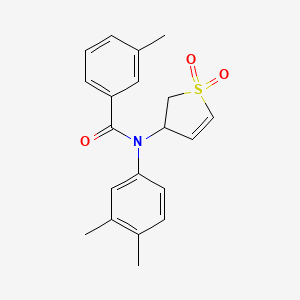![molecular formula C12H8N2O3 B2855693 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 207564-99-6](/img/structure/B2855693.png)
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through the formation of hydrogen bonds, similar to other isoquinoline derivatives .
Result of Action
It has been suggested that isoquinoline derivatives exhibit broad and multifaceted biological activity , which may include anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials, can be employed to synthesize isoquinoline derivatives by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoquinoline compounds.
Applications De Recherche Scientifique
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione
- 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
Uniqueness
5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both amino and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and enhances its potential for various applications in research and industry.
Propriétés
IUPAC Name |
5-amino-2-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14(17)11(8)15/h1-5,17H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWLDYRYYCCJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(tert-butyl)-4-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2855610.png)

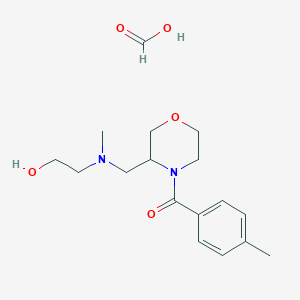
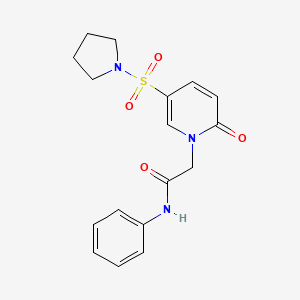

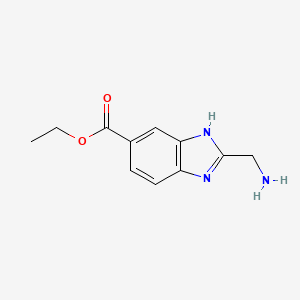
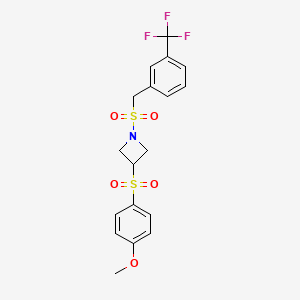
![2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2855625.png)
![[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2855626.png)
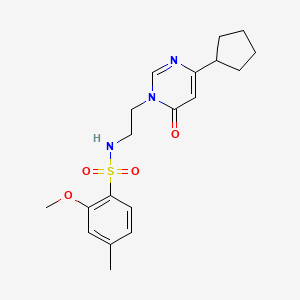
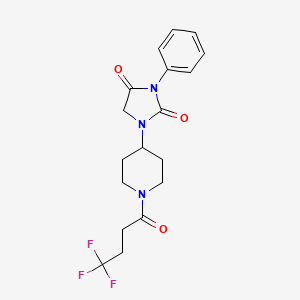
![4-Hydroxy-1-[4-(propan-2-yl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2855630.png)
